
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound was first synthesized in 2014 by Pfizer Inc. and has since been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. The activation of these receptors is responsible for the psychoactive effects of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA.
Biochemical and Physiological Effects:
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA in scientific research is its potency, which allows for the study of its effects at low concentrations. However, one limitation is the lack of information on its long-term effects, which makes it difficult to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse. Finally, studies are needed to investigate the potential use of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA in combination with other drugs for the treatment of various medical conditions.
Synthesemethoden
The synthesis of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA involves the reaction of 4-methyl-1,4-diazepan-1-amine with 3-methylbutan-1-one in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
3-methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)9-11(14)13-6-4-5-12(3)7-8-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULAVARKJADIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

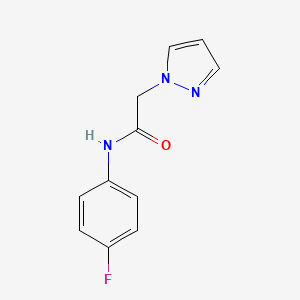
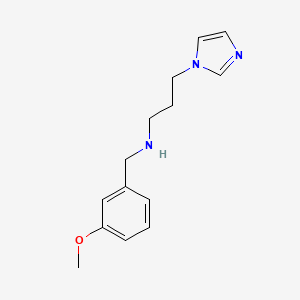
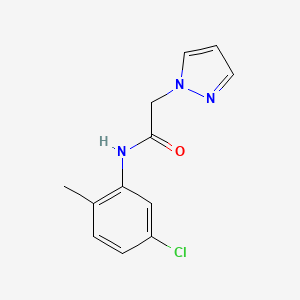
![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)


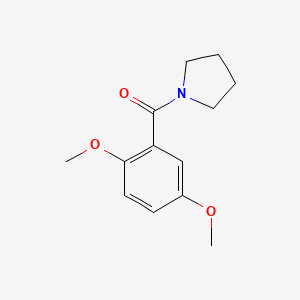
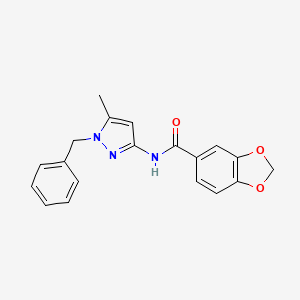

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)
